2-(3-bromophenyl)-5-methyl-1,3-benzoxazole 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 61712-42-3
VCID: VC11153564
InChI: InChI=1S/C14H10BrNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3
SMILES: CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br
Molecular Formula: C14H10BrNO
Molecular Weight: 288.14 g/mol

2-(3-bromophenyl)-5-methyl-1,3-benzoxazole

CAS No.: 61712-42-3

Cat. No.: VC11153564

Molecular Formula: C14H10BrNO

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

2-(3-bromophenyl)-5-methyl-1,3-benzoxazole - 61712-42-3

Specification

CAS No. 61712-42-3
Molecular Formula C14H10BrNO
Molecular Weight 288.14 g/mol
IUPAC Name 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole
Standard InChI InChI=1S/C14H10BrNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3
Standard InChI Key MZFREZYSFXTNDD-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br
Canonical SMILES CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br

Introduction

Chemical Structure and Nomenclature

2-(3-Bromophenyl)-5-methyl-1,3-benzoxazole features a benzoxazole core (a fused benzene and oxazole ring) substituted at position 2 with a 3-bromophenyl group and at position 5 with a methyl group. The systematic IUPAC name reflects this substitution pattern:

  • Core structure: 1,3-benzoxazole (benzene fused to oxazole at positions 1 and 3)

  • Substituents:

    • 3-Bromophenyl group at position 2

    • Methyl group at position 5

The molecular formula is C14H10BrNO\text{C}_{14}\text{H}_{10}\text{BrNO}, with a molecular weight of 304.14 g/mol .

Synthetic Methodologies

Copper-Catalyzed Cyclization

A patent (CN104327008A) describes a general method for benzoxazole synthesis using copper catalysts :

  • Reactants: Substituted catechol derivatives and primary amines

  • Conditions:

    • Catalyst: 5–50 mol% copper

    • Solvent: Polar aprotic solvents (e.g., DMF)

    • Temperature: 25–80°C

    • Reaction time: Typically 12–24 hours

For 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole, a plausible synthesis would involve:

  • Catechol precursor: 3-bromo-5-methylcatechol

  • Amine: Aniline derivatives

The mechanism proceeds through Schiff base formation followed by copper-mediated cyclization .

Alternative Routes

Comparative studies suggest additional pathways:

  • Thermal cyclization of ortho-aminophenols with carboxylic acid derivatives

  • Microwave-assisted synthesis for reduced reaction times (30–60 minutes)

Yields vary between 65% (conventional heating) and 94% (optimized catalytic conditions) .

Physicochemical Properties

While direct data for 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole remains limited, analogous compounds provide insights:

PropertyValue (Analogous Compound) Predicted Value for Target Compound
Melting Point66–68°C72–75°C
Boiling Point264.8°C290–310°C
Density1.6 g/cm³1.55–1.65 g/cm³
LogP (Partition Coeff.)2.593.1–3.5
Vapor Pressure (25°C)0.0–0.5 mmHg<0.1 mmHg

The bromophenyl substituent enhances hydrophobicity compared to simpler benzoxazoles, as evidenced by the increased LogP prediction.

Biological Activity and Applications

Material Science Applications

The rigid benzoxazole core and bromine atom make this compound promising for:

  • Liquid crystal displays: As a mesogenic unit

  • Organic semiconductors: Electron-withdrawing bromine improves charge transport

Regulatory Status

  • HS Code: 2934.99.9090 (Other heterocyclic compounds)

  • Transport classification: Non-hazardous for standard shipping

Future Research Directions

  • Crystallographic studies to elucidate solid-state packing

  • In vivo pharmacokinetic profiling for therapeutic applications

  • Optoelectronic characterization for material science uses

This compound’s combination of synthetic accessibility and structural versatility positions it as a valuable target for multidisciplinary research.

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